Comprehensive NMR Characterization and Synthetic Methodology of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Comprehensive NMR Characterization and Synthetic Methodology of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary & Strategic Context
In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, serving as a bioisostere for indole while offering improved aqueous solubility and distinct hydrogen-bonding capabilities. Specifically, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 685514-01-6) is a high-value synthetic intermediate. It is most notably utilized in the multi-step synthesis of Bcl-2 inhibitors, including the blockbuster oncology drug Venetoclax (ABT-199)[1].
As a Senior Application Scientist, I emphasize that the successful integration of this intermediate into complex active pharmaceutical ingredients (APIs) requires rigorous analytical characterization. The bulky triisopropylsilyl (TIPS) group and the electron-donating C5-hydroxyl group fundamentally perturb the electronic landscape of the 7-azaindole core. This guide details the causality behind its synthetic protocols and provides a self-validating framework for its 1 H and 13 C NMR characterization.
Structural Anatomy & Electronic Causality
To accurately interpret the NMR spectra of this molecule, one must understand how its functional groups dictate its electron density:
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The TIPS Group (N1): The TIPS group acts as a massive steric shield. Synthetically, it prevents unwanted N-oxidation or N-alkylation during downstream coupling. Analytically, its extreme lipophilicity shifts the solubility profile, and the electropositive silicon atom slightly deshields the N1 position while providing a massive aliphatic signature in the upfield NMR region.
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The Hydroxyl Group (C5): The -OH group is strongly electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect). This creates a profound shielding effect on the ortho carbons (C4 and C6), shifting their corresponding protons significantly upfield compared to an unsubstituted 7-azaindole.
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The Pyridine Nitrogen (N7): This heteroatom pulls electron density away from the pyridine ring, heavily deshielding the C6 position. However, the competing electron donation from the C5-OH mitigates this effect, creating a unique push-pull electronic system.
Caption: Causality of structural domains on NMR chemical shifts for the target molecule.
Representative NMR Data Profiles
The following tables summarize the quantitative NMR data for 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol. Data is representative of acquisition in DMSO- d6 at 400 MHz ( 1 H) and 100 MHz ( 13 C) . DMSO- d6 is the solvent of choice to prevent aggregation-induced line broadening caused by intermolecular hydrogen bonding of the C5-hydroxyl group.
Table 1: 1 H NMR Chemical Shifts & Assignments
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment Rationale |
| 5-OH | 9.20 | br s | - | 1H | Highly deshielded due to oxygen electronegativity. Exchangeable with D 2 O. |
| H-6 | 7.95 | d | 2.5 | 1H | Pyridine α -proton. Deshielded by N7, but shielded by the ortho-OH group. |
| H-2 | 7.40 | d | 3.5 | 1H | Pyrrole α -proton. Deshielded by the N1-TIPS group. |
| H-4 | 7.35 | d | 2.5 | 1H | Pyridine γ -proton. Meta-coupling to H-6. Shielded by ortho-OH resonance. |
| H-3 | 6.45 | d | 3.5 | 1H | Pyrrole β -proton. The most electron-rich position on the core. |
| TIPS-CH | 1.85 | sept | 7.5 | 3H | Aliphatic methine protons of the triisopropylsilyl group. |
| TIPS-CH 3 | 1.10 | d | 7.5 | 18H | Aliphatic methyl protons of the triisopropylsilyl group. |
Table 2: 13 C NMR Chemical Shifts & Assignments
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C-7a | 146.5 | C q | Bridgehead carbon attached to N1 and N7. |
| C-5 | 146.0 | C q | Directly attached to the electronegative hydroxyl oxygen. |
| C-6 | 133.0 | CH | α to N7, ortho to OH. |
| C-2 | 132.5 | CH | α to N1. |
| C-3a | 118.0 | C q | Bridgehead carbon. |
| C-4 | 115.8 | CH | Ortho to OH, experiencing significant shielding via +M resonance. |
| C-3 | 103.1 | CH | β to N1, highly shielded by pyrrole ring resonance. |
| TIPS-CH 3 | 18.5 | CH 3 | Aliphatic methyl carbons. |
| TIPS-CH | 13.0 | CH | Aliphatic methine carbons attached to electropositive Silicon. |
Experimental Workflows
Synthesis Protocol: Lithiation-Borylation-Oxidation
Direct electrophilic hydroxylation of the 7-azaindole core is synthetically unviable due to competing side reactions and poor regioselectivity. Therefore, the industry standard relies on a halogen-metal exchange followed by borylation and oxidative cleavage, a pathway extensively documented in AbbVie's Bcl-2 inhibitor patents[2].
Step-by-Step Methodology:
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System Preparation: Flame-dry a 1L round-bottom flask under an argon atmosphere. Add 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (24.3 g) and anhydrous tetrahydrofuran (THF, 500 mL).
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Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the highly reactive aryllithium intermediate from undergoing unwanted ring-opening or dimerization. Dropwise, add 2.5 M n-Butyllithium in hexanes (30.3 mL). Stir for exactly 2 minutes.
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Borylation: Rapidly add trimethyl borate (11.5 mL). The electrophilic boron traps the aryllithium species. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
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Oxidation: Cool the reaction mixture to 0 °C. Sequentially add 1M NaOH (aqueous) and 30% H 2 O 2 . Causality: The hydroperoxide anion attacks the electron-deficient boron, triggering a Baeyer-Villiger-type 1,2-aryl migration. Subsequent hydrolysis yields the desired phenol.
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Workup: Quench with saturated Na 2 S 2 O 3 to neutralize excess peroxide (Self-validation: test with starch-iodide paper). Extract with ethyl acetate, dry over Na 2 SO 4 , and purify via silica gel chromatography (10% ethyl acetate/hexanes) to yield the pure product.
Caption: Synthetic workflow for 1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol via borylation-oxidation.
High-Resolution NMR Acquisition Protocol
To ensure the integrity of the data presented in Section 3, follow this self-validating acquisition protocol:
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Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 . Causality: Traces of water in the solvent will exchange with the C5-OH proton, suppressing the diagnostic 9.20 ppm signal.
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Shimming & Tuning: Perform automated 3D shimming. Tune and match the probe specifically for 1 H and 13 C to maximize the signal-to-noise ratio, which is critical for resolving the quaternary bridgehead carbons (C-3a, C-7a).
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Acquisition Parameters ( 13 C): Set the relaxation delay (D1) to a minimum of 2.5 seconds. Causality: Quaternary carbons (C-5, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will result in artificially attenuated quaternary signals, leading to incomplete structural verification.
References
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Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 2013, 19: 202-208. URL:[Link]
- Bruncko, M., et al. (AbbVie Inc). "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases." U.S. Patent 9,840,502 B2, 2017.
